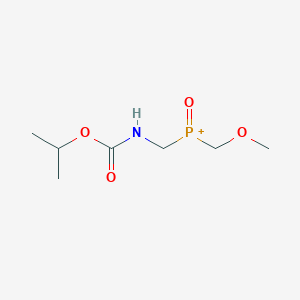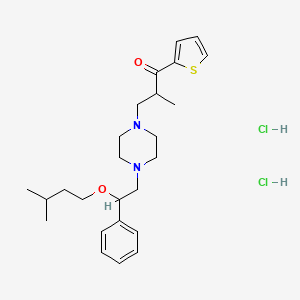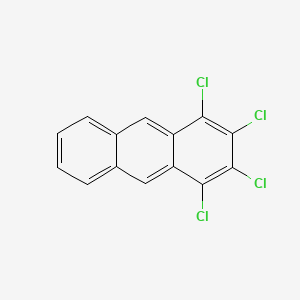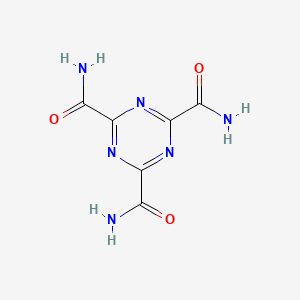
1,3,5-Triazine-2,4,6-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-tricarboxamide is an organic compound that has garnered significant attention due to its unique properties and potential applications. This compound is characterized by a triazine ring substituted with three carboxamide groups at the 2, 4, and 6 positions. It is known for its luminescent properties, particularly aggregation-induced emission, which makes it valuable in various fields such as optoelectronics and sensing .
Preparation Methods
The synthesis of 1,3,5-triazine-2,4,6-tricarboxamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. One common method includes the use of a solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete substitution of the chlorine atoms with amine groups .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
1,3,5-Triazine-2,4,6-tricarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxamide groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can form condensation products with other amines or aldehydes, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases like sodium hydroxide or potassium carbonate, and solvents such as DMF or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-tricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly those with luminescent properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 1,3,5-triazine-2,4,6-tricarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in luminescence and biological activity. The compound’s structure allows it to participate in π-π stacking interactions, which can enhance its stability and functionality in different applications .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-tricarboxamide can be compared to other triazine derivatives, such as:
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties and use in propellants.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in the spectrophotometric determination of iron.
1,3,5-Triazine-2,4,6-tribenzaldehyde: Utilized in the synthesis of responsive hydrogels.
What sets this compound apart is its unique combination of luminescent properties and stability, making it particularly valuable in optoelectronic applications and as a supramolecular motif for the development of advanced materials .
Properties
CAS No. |
23297-24-7 |
|---|---|
Molecular Formula |
C6H6N6O3 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-tricarboxamide |
InChI |
InChI=1S/C6H6N6O3/c7-1(13)4-10-5(2(8)14)12-6(11-4)3(9)15/h(H2,7,13)(H2,8,14)(H2,9,15) |
InChI Key |
PRDSMYUJZRWZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)C(=O)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
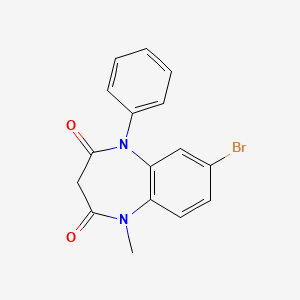
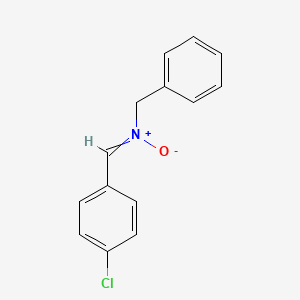
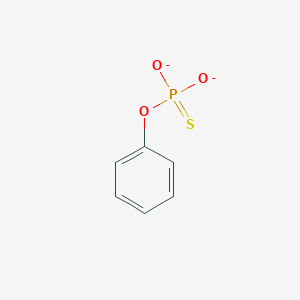
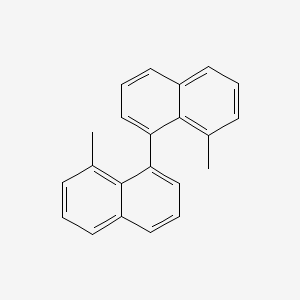



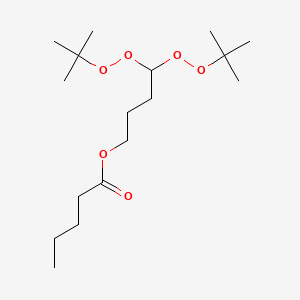
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
